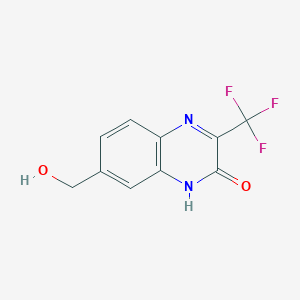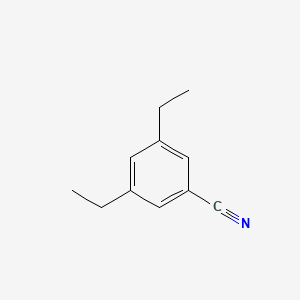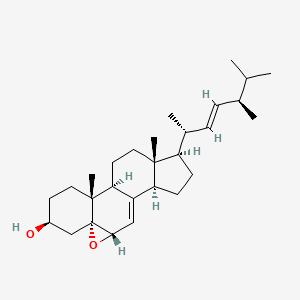
5,6-Epoxyergosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Epoxyergosterol is a naturally occurring compound that can be isolated from the endophytic fungus Phyllosticta capitalensis . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa. The molecular formula of this compound is C28H44O2, and it has a molecular weight of 412.648 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,6-Epoxyergosterol can be synthesized through the epoxidation of ergosterol. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring at the 5,6-position of the ergosterol molecule .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction and isolation from the endophytic fungus Phyllosticta capitalensis . The fungus is cultured under controlled conditions, and the compound is subsequently extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Epoxyergosterol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-Epoxyergosterol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various sterol derivatives.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential neuroprotective and anticancer activities
Industry: Used in the production of steroid drugs and as a biochemical tool in research.
Mecanismo De Acción
The mechanism of action of 5,6-Epoxyergosterol involves its interaction with cellular membranes and enzymes. It is known to modulate the fluidity and permeability of fungal cell membranes, thereby affecting the function of membrane-bound proteins . Additionally, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis and modulating signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ergosterol: The parent compound of 5,6-Epoxyergosterol, found in fungal cell membranes.
Cholesterol-5,6-epoxides: Similar compounds found in animal cells, involved in various metabolic pathways.
Uniqueness
This compound is unique due to its specific epoxide ring at the 5,6-position, which imparts distinct chemical and biological properties. Unlike ergosterol, this compound has been shown to possess neuroprotective and anticancer activities, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
23637-31-2 |
|---|---|
Fórmula molecular |
C28H44O2 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(1S,2R,5S,7R,9S,12R,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25-28(30-25)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |
Clave InChI |
KVMYKLHJBYIOKD-QYYFJRRUSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



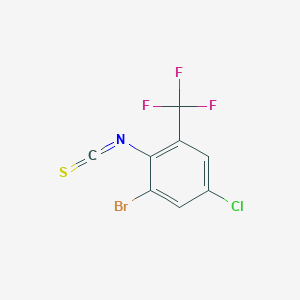
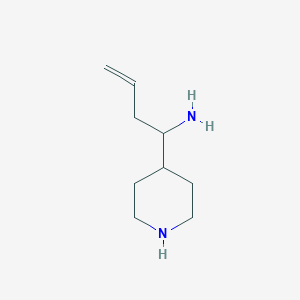
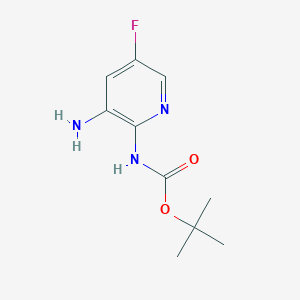
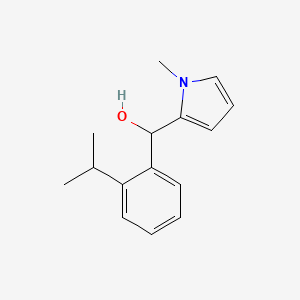
![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
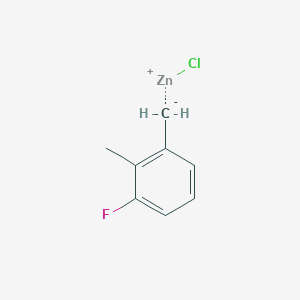
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
